BenchChemオンラインストアへようこそ!

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid

Stereochemistry Paroxetine intermediates Diastereomer differentiation

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid (CAS 951167-03-6) is a chiral, N-Boc-protected piperidine-3-carboxylic acid bearing a 4-fluorophenyl substituent at the 4-position with defined (3R,4R) trans stereochemistry. The molecule has formula C₁₇H₂₂FNO₄ and a molecular weight of 323.36 g·mol⁻¹.

Molecular Formula C17H22FNO4
Molecular Weight 323.4 g/mol
CAS No. 951167-03-6
Cat. No. B1444368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
CAS951167-03-6
Molecular FormulaC17H22FNO4
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-13(14(10-19)15(20)21)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14-/m0/s1
InChIKeyGJOKRYFZGOEKMG-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid? CAS 951167-03-6 at a Glance


(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid (CAS 951167-03-6) is a chiral, N-Boc-protected piperidine-3-carboxylic acid bearing a 4-fluorophenyl substituent at the 4-position with defined (3R,4R) trans stereochemistry . The molecule has formula C₁₇H₂₂FNO₄ and a molecular weight of 323.36 g·mol⁻¹ . It belongs to the 3,4-disubstituted piperidine family, a structural class that serves as the core scaffold for the selective serotonin reuptake inhibitor (SSRI) paroxetine (which uses the (3S,4R) diastereomer) and the related antidepressant femoxetine (which employs the (3R,4S) diastereomer). The (3R,4R) diastereomer is distinct in that it maps onto the cis-paroxetine impurity series and is used as a chiral building block in asymmetric synthesis rather than as a direct precursor for either marketed drug.

Why (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid Cannot Be Interchanged with Closely Related Analogs


Although the (3R,4R), (3S,4R), (3R,4S), and (3S,4S) diastereomers share the same molecular formula and connectivity, their three-dimensional arrangement at C-3 and C-4 dictates which downstream pharmacologically active enantiomer they can produce. The (3S,4R) diastereomer leads to (−)-paroxetine; the (3R,4S) diastereomer leads to (+)-femoxetine [1]. The (3R,4R) compound does not converge on either pathway and instead finds its primary utility as a chiral reference standard for paroxetine impurity profiling [2] and as a stereodefined building block for asymmetric synthesis . Furthermore, the Boc protecting group enables orthogonal deprotection strategies that are absent in N-methyl or N-benzyl analogs. Substituting the 4-fluorophenyl group with 4-chlorophenyl or 4-methylphenyl alters electronic properties and binding interactions, as demonstrated in CCR2 antagonist programs where replacement of the 4-fluorophenylpiperidine moiety with heteroaryl or carboxyphenyl units significantly changed I(Kr) channel selectivity [3]. Generic substitution therefore risks loss of stereochemical fidelity, compromised orthogonal reactivity, or altered target engagement.

Quantitative Differentiation Evidence for (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid vs. Closest Analogs


Stereochemical Outcome: (3R,4R) vs. (3S,4R) Diastereomers Map to Distinct Pharmaceutical Pathways

The (3R,4R) diastereomer is stereochemically distinct from the (3S,4R) diastereomer (CAS 923932-21-2), which is the established direct precursor for (−)-paroxetine synthesis. While the (3S,4R) compound can be converted to (−)-(3S,4R)-paroxetine, the (3R,4R) compound leads to the cis-(3R,4R) impurity series of paroxetine (e.g., Paroxetine Impurity 19, CAS 100332-12-5) [1]. This stereochemical divergence means that the (3R,4R) compound cannot substitute for (3S,4R) in paroxetine manufacturing without a complete reversal of stereochemical outcome at C-3. Conversely, for femoxetine the active stereochemistry is (3R,4S); the (3R,4R) compound likewise maps to a different stereochemical series [2].

Stereochemistry Paroxetine intermediates Diastereomer differentiation

N-Boc Orthogonal Protection vs. N-Methyl or N-Benzyl Analogs

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid can be selectively removed under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) while leaving the 3-carboxylic acid functionality intact for further derivatization [1]. In contrast, N-methyl analogs (e.g., (3R,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylic acid) or N-benzyl analogs lack this orthogonal deprotection handle and require harsher or less selective conditions for N-deprotection. The Boc strategy is a cornerstone of modern peptide and heterocycle synthesis because it enables chemists to control the sequence and outcome of chemical transformations, leading to higher yields and purities of final products .

Protecting group strategy Orthogonal synthesis Boc deprotection

4-Fluorophenyl vs. 4-Chlorophenyl or 4-Methylphenyl: Electronic and Steric Differentiation in Receptor Binding

The 4-fluorophenyl substituent imparts distinct electronic and steric properties compared to 4-chlorophenyl, 4-bromophenyl, or 4-methylphenyl analogs. In a published CCR2 antagonist series, the 4-(4-fluorophenyl)piperidine moiety was a key pharmacophoric element; its replacement with 4-heteroaryl piperidine or 4-carboxyphenyl-piperidine subunits was systematically explored to improve selectivity versus the hERG (I(Kr)) channel [1]. The fluorine atom's strong electron-withdrawing effect (σₚ = +0.06) differs from chlorine (σₚ = +0.23) and methyl (σₚ = -0.17), modulating both the pKₐ of the piperidine nitrogen and the metabolic stability of the aryl ring. Fluorine is also a weaker hydrogen-bond acceptor than chlorine, influencing target binding.

Fluorine substitution CCR2 antagonists Structure-activity relationship

Commercial Purity Profile: 98% (Leyan/ChemScene/MolCore) vs. 95% for the (3S,4R) Diastereomer

Multiple vendors list (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid at ≥98% purity, including Leyan (Product No. 1750335, 98%), ChemScene (Cat. CS-0679680, ≥98%), and MolCore (NLT 98%) . By comparison, the (3S,4R) diastereomer (CAS 923932-21-2) is commonly supplied at 95% purity (BenchChem B3305741, AKSci 5608AC) . While batch-to-batch variability exists, the higher nominal purity specification for the (3R,4R) compound reduces the burden of additional purification before use in sensitive asymmetric transformations or analytical reference standard preparation.

Purity comparison Vendor specifications Quality control

Application in Asymmetric Hydrogenation: Chiral Carboxylic Acid Product with up to 99% Enantioselectivity

A patent application discloses that a complex of the oxa-spiral diphosphine ligand O-SDP with ruthenium, used in conjunction with intermediates related to this compound class, achieves up to 99% enantioselectivity in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids . The synthesis method is applicable to the construction of core skeletons for Paroxetine, Femoxetine, nipecotic acid, and Sacubitril. While the patent does not directly test the (3R,4R) compound as the substrate, it demonstrates that the 3,4-disubstituted piperidine scaffold bearing the 4-fluorophenyl group is a privileged structure in asymmetric catalysis with exceptionally high stereochemical fidelity.

Asymmetric catalysis Enantioselective hydrogenation Chiral ligand

Where (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid Delivers Definitive Value: Application Scenarios


Paroxetine Impurity Reference Standard Preparation and HPLC Method Validation

The (3R,4R) diastereomer is directly applicable as a starting material for preparing the cis-(3R,4R) impurity series of paroxetine, including Paroxetine Impurity 19 (CAS 100332-12-5) [1]. Because the (3R,4R) stereochemistry is fixed at the building-block stage, it eliminates the need for diastereomer separation downstream, reducing the risk of cross-contamination with the (3S,4R) API stereoisomer. The ≥98% purity available from select vendors further supports its use in quantitative HPLC method development for pharmacopeial impurity testing of paroxetine drug substance and drug product.

Asymmetric Synthesis of Chiral 3,4-Disubstituted Piperidine Libraries for Drug Discovery

The Boc protecting group and the 3-carboxylic acid handle on a stereodefined trans-piperidine scaffold make (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid an attractive advanced intermediate for parallel synthesis of chiral piperidine libraries [1]. Chemists can derivatize the carboxylic acid (amide coupling, esterification, reduction to alcohol) while the Boc group remains intact, then deprotect the nitrogen for further diversification. This orthogonal reactivity, combined with the defined (3R,4R) stereochemistry, accelerates the exploration of cis-configured 3,4-disubstituted piperidines as potential CNS drug candidates, where the 4-fluorophenyl group contributes metabolic stability and target binding.

Medicinal Chemistry Optimization of CCR2 and Related Chemokine Receptor Antagonists

The 4-(4-fluorophenyl)piperidine moiety is a recognized pharmacophore in CCR2 antagonist programs, as evidenced by published structure-activity relationship studies [1]. While the published CCR2 work employed racemic or (3S,4R) intermediates, the (3R,4R) diastereomer provides medicinal chemists with access to the opposite stereochemical series for exploring enantiomeric pairs. The fluorine atom's unique electronic profile—moderate electron withdrawal with minimal steric demand—has been shown to influence both CCR2 binding potency and selectivity over the hERG (I(Kr)) channel [1], making this building block relevant for lead optimization campaigns targeting chemokine receptors.

Chiral Auxiliary and Asymmetric Catalysis Research

The (3R,4R)-configured, Boc-protected 4-fluorophenyl-piperidine-3-carboxylic acid can function as a chiral auxiliary or ligand precursor in asymmetric synthesis [1]. The combination of two stereogenic centers, a coordinating carboxylic acid, and a 4-fluorophenyl group that can participate in π-stacking or dipole interactions makes this scaffold suitable for designing novel chiral catalysts. The patent literature demonstrates that closely related 4-fluorophenyl-piperidine scaffolds, when incorporated into oxa-spiral diphosphine ligand systems with ruthenium, deliver up to 99% enantioselectivity in asymmetric hydrogenation , highlighting the potential for this compound class in catalytic asymmetric methodology development.

Quote Request

Request a Quote for (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.